molecular formula C16H15NOS B14282738 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one CAS No. 138428-96-3

1-Benzyl-4-(phenylsulfanyl)azetidin-2-one

Cat. No.: B14282738
CAS No.: 138428-96-3
M. Wt: 269.4 g/mol
InChI Key: MJURFLCWZMGRTO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylsulfanyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and phenylsulfanyl groups in its structure adds to its chemical versatility and potential biological activity.

Preparation Methods

The synthesis of 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support can yield azetidines . Another method includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial production methods for azetidinones often involve large-scale cyclization reactions, utilizing catalysts and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and solid supports can enhance reaction efficiency and reduce reaction times.

Chemical Reactions Analysis

1-Benzyl-4-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and organometallic reagents for nucleophilic substitution .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position yields benzyl bromides, while nucleophilic substitution can introduce various functional groups at the benzylic position.

Scientific Research Applications

1-Benzyl-4-(phenylsulfanyl)azetidin-2-one has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity. The benzyl and phenylsulfanyl groups may enhance binding affinity and selectivity towards particular enzymes or receptors .

Comparison with Similar Compounds

1-Benzyl-4-(phenylsulfanyl)azetidin-2-one can be compared with other azetidinones and β-lactams, such as penicillins and cephalosporins. These compounds share the β-lactam ring structure but differ in their substituents and biological activities .

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other β-lactams.

Similar Compounds

Properties

IUPAC Name

1-benzyl-4-phenylsulfanylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c18-15-11-16(19-14-9-5-2-6-10-14)17(15)12-13-7-3-1-4-8-13/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJURFLCWZMGRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575969
Record name 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138428-96-3
Record name 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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